beta-Eudesmol
Overview
Description
Mechanism of Action
- The downstream effects involve impaired nerve-evoked twitch tension and altered endplate potentials .
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
Result of Action
Action Environment
Biochemical Analysis
Biochemical Properties
Beta-Eudesmol interacts with various enzymes and proteins. It has been found to interact with the nuclear factor-kappa B (NF-κB) signaling pathway, which plays a key role in inflammation and skin aging . This compound decreases NF-κB activity, leading to a decrease in the gene expression of interleukin 1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α), both of which are related to inflammatory response .
Cellular Effects
This compound has various effects on cells and cellular processes. It has been found to have antioxidation, anti-inflammatory, and cell preservation effects on human dermal fibroblasts . It also increases cell viability and attenuates the changes in relative levels caused by H2O2 treatment .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules and changes in gene expression. It inhibits the transcriptional activity of NF-κB, thereby hindering the collapse of collagen . It also regulates the gene expression of tissue inhibitors of metalloproteinase (TIMP)-1, which hinders matrix metalloproteinase (MMP), and alters the gene expression of collagen type I alpha 1 (COL1A1) .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. It has been found to increase cell viability in a dose-dependent manner . It also shows protective transition forms depending on its concentration .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. It has been found to stimulate an increase in appetite through TRPA1 . The physiological effects of this compound, such as incremental increase in food intake, ghrelin elevation, and activation of gastric vagal nerve activity, were significantly reduced in TRPA1 knockout rats .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors and affects metabolic flux or metabolite levels .
Subcellular Localization
It is known to interact with various biomolecules and affect gene expression , but the specifics of these interactions and their effects on subcellular localization are not yet clear.
Preparation Methods
Synthetic Routes and Reaction Conditions: Beta-eudesmol can be synthesized from commercially available Amyris balsamifera oil, which contains about 8% this compound . The isolation involves a two-step procedure: vacuum distillation of the total oil followed by medium pressure liquid chromatography using an AgNO3 impregnated silica gel stationary phase .
Industrial Production Methods: In vitro production of this compound can be achieved through the adventitious root culture of Atractylodes chinensis . The roots are induced on Murashige and Skoog solid medium containing naphthaleneacetic acid and sucrose, followed by suspension culture in liquid medium supplemented with indole-3-butyric acid, naphthaleneacetic acid, and sucrose .
Chemical Reactions Analysis
Types of Reactions: Beta-eudesmol undergoes various chemical reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Substitution reactions can occur with halogens or other electrophiles under acidic or basic conditions.
Major Products: The major products formed from these reactions include oxidized derivatives, reduced alcohols, and substituted sesquiterpenoids .
Scientific Research Applications
Beta-eudesmol has a wide range of scientific research applications:
Chemistry: Used as a starting material for the synthesis of various sesquiterpenoids and other complex molecules.
Biology: Studied for its effects on cell proliferation, adhesion, and migration, particularly in cancer cells.
Medicine: Investigated for its anti-inflammatory, anti-cancer, and neuroprotective properties
Industry: Utilized in the production of pharmaceuticals and cosmetics due to its bioactive properties
Comparison with Similar Compounds
Atractylon: Another sesquiterpenoid found in Atractylodes chinensis with similar anti-cancer and anti-inflammatory properties.
Alpha-eudesmol: A structural isomer of beta-eudesmol with comparable biological activities.
Gamma-eudesmol: Another isomer with distinct pharmacological effects.
Uniqueness: this compound is unique due to its specific molecular structure, which allows it to interact with a variety of biological targets and pathways, making it a versatile compound in scientific research and industrial applications .
Properties
CAS No. |
473-15-4 |
---|---|
Molecular Formula |
C15H28O |
Molecular Weight |
224.38 g/mol |
IUPAC Name |
2-[(2R,4aR,8R,8aS)-4a,8-dimethyl-2,3,4,5,6,7,8,8a-octahydro-1H-naphthalen-2-yl]propan-2-ol |
InChI |
InChI=1S/C15H28O/c1-11-6-5-8-15(4)9-7-12(10-13(11)15)14(2,3)16/h11-13,16H,5-10H2,1-4H3/t11-,12-,13+,15-/m1/s1 |
InChI Key |
YJHVMPKSUPGGPZ-GUIRCDHDSA-N |
SMILES |
CC12CCCC(=C)C1CC(CC2)C(C)(C)O |
Isomeric SMILES |
C[C@@H]1CCC[C@]2([C@H]1C[C@@H](CC2)C(C)(C)O)C |
Canonical SMILES |
CC1CCCC2(C1CC(CC2)C(C)(C)O)C |
Key on ui other cas no. |
473-15-4 |
Pictograms |
Irritant |
Synonyms |
(2R,4aR,8aS)-Decahydro-α,α,4a-trimethyl-8-methylene-2-naphthalenemethanol |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Beta-eudesmol potentiates the neuromuscular blocking effects of depolarizing muscle relaxants like succinylcholine. This potentiation is more pronounced in diabetic mice models. [, ] Research suggests that this compound might achieve this by modifying the sensitivity of nicotinic acetylcholine receptors at the neuromuscular junction, particularly through desensitization. [, ] This effect seems to be related to its ability to block the receptor channels. [, ]
A: this compound has been shown to induce neurite outgrowth in rat pheochromocytoma (PC-12) cells. [] This process is accompanied by an increase in intracellular calcium levels, likely mediated by phosphoinositide-specific phospholipase C (PI-PLC) activation and subsequent inositol phosphate accumulation. [] this compound also activates mitogen-activated protein kinases (MAPKs), which play a crucial role in neurite extension. []
A: this compound demonstrates anti-angiogenic activity by inhibiting the proliferation, migration, and tube formation of endothelial cells. [] This effect is linked to its ability to block the phosphorylation of extracellular signal-regulated kinases (ERK1/2) induced by vascular endothelial growth factor (VEGF) and basic fibroblast growth factor (bFGF). []
A: this compound inhibits the activity of Na+,K+-ATPase by interacting with the enzyme in its Na.E1 form. [] It specifically inhibits the reaction step Na.E1 → Na.E1-P, essentially preventing the enzyme from transitioning to its phosphorylated state. [] this compound also affects K+-dependent p-nitrophenyl phosphatase (K+-pNPPase) activity, suggesting it might interfere with the conformational changes required for K+ binding to the enzyme. []
ANone: this compound has the molecular formula C15H26O and a molecular weight of 222.37 g/mol.
A: Yes, spectroscopic data, including 1H-NMR, 13C-NMR, and mass spectrometry (MS), has been used to characterize this compound. [, , ] These techniques provide detailed information about its structure and confirm its identity.
ANone: The provided research papers do not focus on the catalytic properties of this compound. Therefore, we cannot answer questions related to this aspect.
A: Yes, molecular docking studies have investigated this compound's potential as a SARS-CoV-2 inhibitor. [] These studies simulate the binding of this compound to the active site of the main protease enzyme (PDB code: 6LU7) of the virus. [] Although Crocin and Digitoxin showed better binding affinity, Molecular Dynamics simulations suggested Digitoxin as a potentially more effective antiviral treatment than this compound. []
A: Studies using synthesized this compound derivatives highlight the importance of the cyclohexylidene ring and the distance between the exo-methylene and the hydroxy group for its activity. [] Compounds with a cyclohexylidene ring but lacking the exo-methylene or possessing a different spatial arrangement between the exo-methylene and the hydroxy group exhibited reduced or abolished potentiating effects on succinylcholine-induced neuromuscular blockade. []
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